molecular formula C17H15F3N2O4 B10929561 [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(3-methylphenoxy)methyl]furan-2-yl}methanone

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(3-methylphenoxy)methyl]furan-2-yl}methanone

Cat. No.: B10929561
M. Wt: 368.31 g/mol
InChI Key: ZINGKQLKSWWEQQ-UHFFFAOYSA-N
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Description

[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}METHANONE: is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a pyrazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the furan ring. Common reagents used in these reactions include trifluoromethylating agents, pyrazole precursors, and furan derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}METHANONE: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}METHANONE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling cascades. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}METHANONE: can be compared with other similar compounds, such as:

  • [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHANONE
  • [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-METHYLPHENOXY)METHYL]-2-FURYL}METHANONE

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents. The unique combination of functional groups in [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}METHANONE

Properties

Molecular Formula

C17H15F3N2O4

Molecular Weight

368.31 g/mol

IUPAC Name

[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[5-[(3-methylphenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C17H15F3N2O4/c1-11-3-2-4-12(9-11)25-10-13-5-6-14(26-13)15(23)22-16(24,7-8-21-22)17(18,19)20/h2-6,8-9,24H,7,10H2,1H3

InChI Key

ZINGKQLKSWWEQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)N3C(CC=N3)(C(F)(F)F)O

Origin of Product

United States

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